molecular formula C23H22N4O4 B10942318 N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10942318
M. Wt: 418.4 g/mol
InChI Key: XWLZKXYEYLOFMG-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furans. The reaction conditions often involve refluxing in organic solvents like benzene or toluene, followed by reduction using agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the pyrazole core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for developing new therapeutics .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: What sets N-(2-FURYLMETHYL)-1-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C23H22N4O4/c1-16-6-3-4-8-21(16)30-15-19-10-9-18(31-19)13-24-20-14-26-27(2)22(20)23(28)25-12-17-7-5-11-29-17/h3-11,13-14H,12,15H2,1-2H3,(H,25,28)

InChI Key

XWLZKXYEYLOFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4

Origin of Product

United States

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